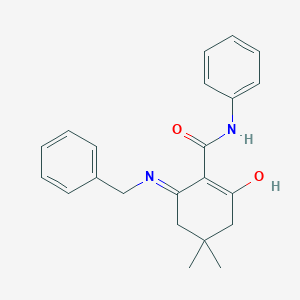

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide

Description

Properties

IUPAC Name |

6-benzylimino-2-hydroxy-4,4-dimethyl-N-phenylcyclohexene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-22(2)13-18(23-15-16-9-5-3-6-10-16)20(19(25)14-22)21(26)24-17-11-7-4-8-12-17/h3-12,25H,13-15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBPJAJDBUIPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=NCC2=CC=CC=C2)C1)C(=O)NC3=CC=CC=C3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction using benzylamine.

Attachment of the Dimethyl and Phenyl Groups: These groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the phenyl ring using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Benzylamine, phenylboronic acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, studies indicate that compounds with similar structures can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The reversible acetylation of histones plays a crucial role in regulating gene expression, and HDAC inhibitors have been recognized for their potential in cancer therapy .

2. PPAR Agonism

The compound's structural features suggest potential agonistic activity towards peroxisome proliferator-activated receptors (PPARs). PPARα agonists have been studied for their roles in ameliorating conditions such as diabetic retinopathy and inflammation. The efficacy of similar compounds in reducing retinal vascular leakage in diabetic models highlights the therapeutic promise of this class of compounds .

Synthetic Methodologies

1. One-Pot Synthesis Techniques

The synthesis of 2-(Benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide can be achieved through innovative one-pot reactions. These methods streamline the synthesis process, reducing the need for multiple purification steps and improving yield efficiency. Catalyst-free approaches have been developed that allow for the rapid assembly of complex structures, making them attractive for pharmaceutical applications .

2. Multicomponent Reactions

Multicomponent reactions (MCRs) involving this compound can lead to diverse chemical scaffolds that may have enhanced biological activities. These reactions allow for the simultaneous incorporation of multiple reactants to form a single product, thereby increasing the complexity and diversity of synthetic compounds available for testing .

Biochemical Probes

1. Targeting Histone Deacetylases

As a potential HDAC inhibitor, 2-(Benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide could serve as a biochemical probe to study histone modifications and their effects on gene expression. By inhibiting HDACs, researchers can explore the downstream effects on cellular processes such as proliferation and apoptosis, which are critical in cancer research .

2. Mechanistic Studies

The compound's ability to interact with various biological targets makes it suitable for mechanistic studies aimed at understanding disease pathways. Investigating its interactions with PPARs and HDACs can provide insights into metabolic disorders and cancer biology, paving the way for new therapeutic strategies .

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound’s structure allows it to fit into active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core cyclohexene-carboxamide scaffold with derivatives like 6-methyl-2-oxo-4-phenylamino-3-cyclohexene-1-(N-benzyl)-carboxamide (S6) . Key differences include:

The 6-oxo group in the target compound could increase polarity, affecting solubility and pharmacokinetic profiles .

Commercial Availability and Research Utility

- Target Compound : Available from Sigma-Aldrich and AK Scientific (95% purity) but lacks published analytical or pharmacological data, limiting its utility to exploratory synthesis or niche applications .

- S6 : Documented synthesis and characterization (e.g., melting point, yield) make it a better-studied candidate for structure-activity relationship (SAR) studies in centrally acting agents .

Biological Activity

The compound 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula :

- Molecular Weight : 312.42 g/mol

- CAS Number : 125971-96-2

This compound features a cyclohexene ring with a carboxamide functional group, which is critical for its biological interactions.

Anticancer Activity

Recent studies indicate that derivatives of benzylamino compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Compound A | MDA-MB-231 | 52.56 | 0.16 |

| Compound B | MCF-7 | 62.86 | 0.24 |

The mechanism of action appears to involve cell cycle arrest, specifically in the G2 phase for MDA-MB-231 cells and in the G1 phase for MCF-7 cells .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular pathways involved in apoptosis and cell cycle regulation. The presence of the benzylamino group may enhance its affinity for certain receptors or enzymes involved in these processes.

Study on Pancreatic β-cell Protection

A notable study investigated the protective effects of related compounds against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings revealed that certain derivatives could significantly improve cell viability under stress conditions, indicating potential therapeutic applications in diabetes management .

Table 2: β-cell Protective Activity

| Compound Name | EC50 (µM) | Maximal Activity (%) |

|---|---|---|

| WO5m | 0.1 ± 0.01 | 100 |

This study highlights the importance of structural modifications in enhancing biological activity and water solubility, which are crucial for drug development.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide suggest high intestinal absorption and favorable drug-likeness metrics . These properties are critical for oral bioavailability and therapeutic efficacy.

Q & A

Q. How can researchers optimize the synthesis of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide?

Methodological Answer: A stepwise approach is recommended:

- Step 1: Start with cyclohexene-1-carboxamide precursors, using benzylamine and substituted phenyl groups under controlled anhydrous conditions.

- Step 2: Monitor reaction progress via HPLC (≥98% purity threshold) and ¹H/¹³C NMR to confirm intermediate formation .

- Step 3: Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to maximize yield.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- Spectroscopic Analysis:

- Chromatographic Validation:

Advanced Research Questions

Q. How should experimental designs be structured for pharmacological testing of this compound?

Methodological Answer: Adopt a randomized block design with split plots to account for variables like dosage, administration route, and biological replicates :

- Primary Plots: Test concentrations (e.g., 1 µM–100 µM).

- Subplots: Compare in vitro (cell lines) and ex vivo (tissue models) systems.

- Controls: Include vehicle-only and reference inhibitors (e.g., kinase inhibitors).

Key Metrics:

- IC₅₀ values for target enzymes.

- Dose-response curves with 95% confidence intervals.

Q. What methodologies assess the environmental fate of this compound?

Methodological Answer: Follow the INCHEMBIOL framework :

- Phase 1 (Lab): Measure physicochemical properties (logP, hydrolysis rate) under varying pH/temperature.

- Phase 2 (Modeling): Use fugacity models to predict distribution in soil/water compartments.

- Phase 3 (Ecotoxicology): Test acute toxicity in Daphnia magna or algal populations.

Critical Data:

| Property | Value |

|---|---|

| LogP | 3.2 ± 0.1 (predicted) |

| Hydrolysis half-life | 72h (pH 7, 25°C) |

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Cross-Validation: Replicate assays in parallel labs using standardized protocols (e.g., CLSI guidelines).

- Meta-Analysis: Apply comparative statistical frameworks to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

- Mechanistic Profiling: Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways and reduce off-target noise.

Example Workflow:

Compile discrepant datasets (e.g., IC₅₀ ranges: 10–100 µM).

Test hypotheses (e.g., solvent DMSO vs. ethanol effects) via controlled dose-response assays.

Avoided Topics

- Commercial Synthesis: No discussion of scale-up or pricing.

- Regulatory Status: Excluded due to lack of FDA/EMA data in evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.